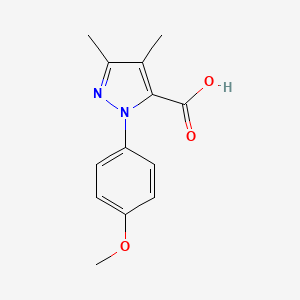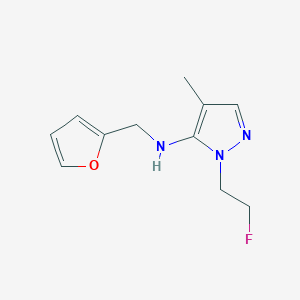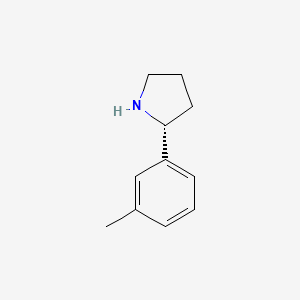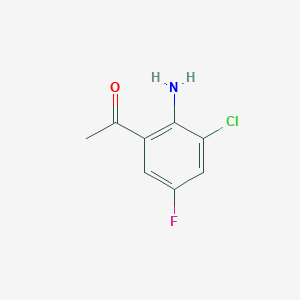
(2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features an imidazolidinone ring substituted with benzyl, methyl, and phenyl groups, making it a versatile intermediate in various synthetic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable diketone, followed by cyclization in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale methods, with a focus on scalability, yield, and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
(2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
Chemistry
In chemistry, (2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one serves as a valuable intermediate in the synthesis of more complex molecules. Its chiral nature makes it particularly useful in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. Research has explored its use in the synthesis of pharmaceuticals with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism by which (2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in both chemical and biological contexts. The exact molecular targets and pathways depend on the specific application and the nature of the interactions.
相似化合物的比较
Similar Compounds
- (2R,5S)-2,5-diaminohexanoic acid
- (2R,5S)-linalyl oxide
- (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate
Uniqueness
Compared to similar compounds, (2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one stands out due to its specific substitution pattern on the imidazolidinone ring
属性
分子式 |
C17H18N2O |
|---|---|
分子量 |
266.34 g/mol |
IUPAC 名称 |
(2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one |
InChI |
InChI=1S/C17H18N2O/c1-19-16(14-10-6-3-7-11-14)18-15(17(19)20)12-13-8-4-2-5-9-13/h2-11,15-16,18H,12H2,1H3/t15-,16+/m0/s1 |
InChI 键 |
SRAHHTPNHRABOU-JKSUJKDBSA-N |
手性 SMILES |
CN1[C@@H](N[C@H](C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CN1C(NC(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B11746406.png)


amine](/img/structure/B11746425.png)
![1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B11746430.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11746431.png)
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]-dioxol-6-ol](/img/structure/B11746435.png)

![2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11746445.png)

![3-cyclopropyl-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11746453.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11746457.png)


